
Methyl 4-bromo-2-(1-bromoethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-2-(1-bromoethyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the fourth position and a 1-bromoethyl group at the second position on the benzene ring, with a methyl ester functional group attached to the carboxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(1-bromoethyl)benzoate typically involves the bromination of methyl 4-ethylbenzoate. The process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is conducted under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-2-(1-bromoethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding 4-ethylbenzoate derivative.
Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or primary amines are commonly used under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: 4-ethylbenzoate derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Methyl 4-bromo-2-(1-bromoethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-2-(1-bromoethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the ester functional group play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the 1-bromoethyl group.
Methyl 4-(bromomethyl)benzoate: Similar structure but has a bromomethyl group instead of a 1-bromoethyl group.
Methyl 4-iodobenzoate: Similar structure but contains an iodine atom instead of a bromine atom.
Uniqueness
Methyl 4-bromo-2-(1-bromoethyl)benzoate is unique due to the presence of both a bromine atom and a 1-bromoethyl group on the benzene ring. This dual substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C10H10Br2O2 |
|---|---|
Poids moléculaire |
321.99 g/mol |
Nom IUPAC |
methyl 4-bromo-2-(1-bromoethyl)benzoate |
InChI |
InChI=1S/C10H10Br2O2/c1-6(11)9-5-7(12)3-4-8(9)10(13)14-2/h3-6H,1-2H3 |
Clé InChI |
NVYVEUQJGBWJMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)Br)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



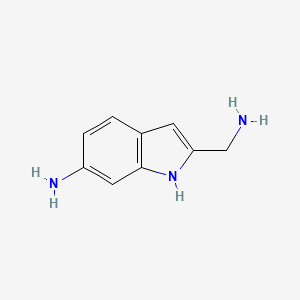
![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)

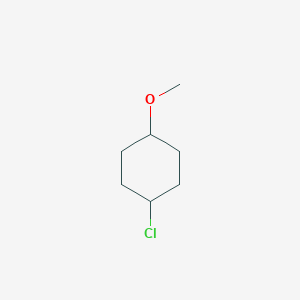
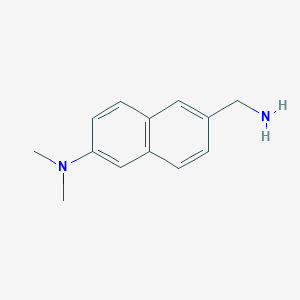


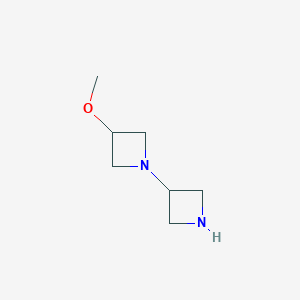


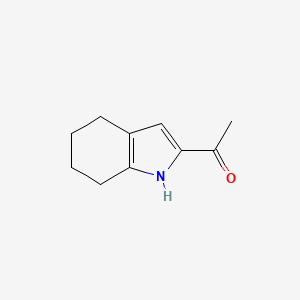
![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)

